molecular formula C19H15NO2 B13756057 N-(2-Biphenyl)anthranilic acid

N-(2-Biphenyl)anthranilic acid

Cat. No.: B13756057
M. Wt: 289.3 g/mol
InChI Key: YKXRPQKGOAZEFQ-UHFFFAOYSA-N
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Description

N-(2-Biphenyl)anthranilic acid: is an organic compound that belongs to the class of anthranilic acids. It is characterized by the presence of a biphenyl group attached to the nitrogen atom of anthranilic acid. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Scientific Research Applications

Chemistry: N-(2-Biphenyl)anthranilic acid is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the synthesis of various heterocyclic compounds .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It is also used in the development of bioactive molecules .

Medicine: this compound and its derivatives have shown potential as therapeutic agents. They exhibit anti-inflammatory, analgesic, and antipyretic properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. It is also employed in the development of materials with specific properties, such as high thermal stability and adsorption capacity .

Mechanism of Action

The mechanism of action of N-(2-Biphenyl)anthranilic acid involves its interaction with specific molecular targets. It acts on enzymes such as L-amino-acid oxidase and D-amino-acid oxidase, influencing various biochemical pathways . The compound’s effects are mediated through its ability to modulate enzyme activity and alter cellular processes.

Comparison with Similar Compounds

Uniqueness: N-(2-Biphenyl)anthranilic acid is unique due to the presence of the biphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications.

Properties

Molecular Formula

C19H15NO2

Molecular Weight

289.3 g/mol

IUPAC Name

2-(2-phenylanilino)benzoic acid

InChI

InChI=1S/C19H15NO2/c21-19(22)16-11-5-7-13-18(16)20-17-12-6-4-10-15(17)14-8-2-1-3-9-14/h1-13,20H,(H,21,22)

InChI Key

YKXRPQKGOAZEFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=CC=C3C(=O)O

Origin of Product

United States

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